Benzyl 2-hydroxypropylcarbamate
Overview
Description
Benzyl 2-hydroxypropylcarbamate is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a benzyl group and a 2-hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-hydroxypropylcarbamate can be synthesized through the reaction of benzyl chloroformate with 2-amino-1-propanol under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial processes .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-hydroxypropylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of benzyl 2-oxopropylcarbamate.
Reduction: Formation of benzyl 2-hydroxypropylamine.
Substitution: Formation of various substituted benzyl carbamates.
Scientific Research Applications
Benzyl 2-hydroxypropylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl 2-hydroxypropylcarbamate involves the hydrolysis of the carbamate group to release the active compound. This hydrolysis can be catalyzed by enzymes such as esterases or by acidic or basic conditions in the body . The released compound can then interact with its molecular targets, which may include enzymes, receptors, or other proteins involved in specific biological pathways .
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the 2-hydroxypropyl group.
2-hydroxypropyl carbamate: Lacks the benzyl group.
Phenylmethyl carbamate: Similar to benzyl carbamate but with a phenyl group instead of a benzyl group.
Uniqueness: Benzyl 2-hydroxypropylcarbamate is unique due to the presence of both a benzyl group and a 2-hydroxypropyl group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
benzyl N-(2-hydroxypropyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-9(13)7-12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYZDASODLLCMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OCC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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